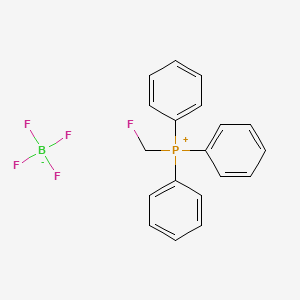(Fluoromethyl)triphenylphosphonium tetrafluoroborate
CAS No.: 96385-23-8
Cat. No.: VC7706256
Molecular Formula: C19H17BF5P
Molecular Weight: 382.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 96385-23-8 |
|---|---|
| Molecular Formula | C19H17BF5P |
| Molecular Weight | 382.12 |
| IUPAC Name | fluoromethyl(triphenyl)phosphanium;tetrafluoroborate |
| Standard InChI | InChI=1S/C19H17FP.BF4/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3,4)5/h1-15H,16H2;/q+1;-1 |
| Standard InChI Key | OTWRLIQGHGHSEI-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of a triphenylphosphonium cation modified with a fluoromethyl group (FCH₂P⁺) and a tetrafluoroborate anion (BF₄⁻). The IUPAC name is (fluoromethyl)triphenylphosphanium tetrafluoroborate, and its SMILES representation is:
FC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.F[B-](F)(F)F .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 382.12 g/mol | |
| Purity | 95–97% | |
| Storage Conditions | 2–8°C under inert atmosphere | |
| Solubility | Polar aprotic solvents (e.g., DCM, acetonitrile) |
Stability and Reactivity
The compound is sensitive to moisture and oxygen, necessitating storage under argon or nitrogen . Its stability is attributed to the strong electron-withdrawing effect of the fluoromethyl group, which enhances resistance to hydrolysis compared to non-fluorinated analogs .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves:
-
Reaction of triphenylphosphine with fluoromethyl iodide in the presence of a base (e.g., NaH).
-
Quenching with tetrafluoroboric acid (HBF₄) to form the tetrafluoroborate salt .
The reaction is conducted under inert gas (N₂ or Ar) at low temperatures (2–8°C) to prevent decomposition.
Industrial Manufacturing
Industrial processes optimize yield and purity using continuous flow reactors and advanced purification techniques like recrystallization or chromatography. Scalability is achieved by maintaining strict control over stoichiometry and reaction kinetics .
Applications in Organic Synthesis
Fluoroalkylation Reactions
The compound serves as a fluoromethylating agent in nucleophilic substitutions, enabling the synthesis of:
-
Fluoroalkylated alcohols and phenols: Enhanced lipophilicity improves drug bioavailability .
-
Carboxylic acid derivatives: Fluorination alters metabolic stability and electronic properties.
Medicinal Chemistry
As a prodrug, it hydrolyzes in vivo to (fluoromethyl)triphenylphosphonium chloride, which inhibits estrogen receptor-DNA interactions by competing with endogenous estrogens . This mechanism is under investigation for hormone-related cancers .
Materials Science
In lithium-ion batteries, tetrafluoroborate salts improve electrolyte stability under high-voltage conditions . The compound’s ionic conductivity and thermal resilience make it a candidate for next-generation energy storage systems .
Biological Activity and Pharmacokinetics
Mechanism of Action
-
Target: Estrogen receptor (ERα/ERβ).
-
Mode: Competitive inhibition of estrogen binding, disrupting transcriptional activation.
-
Pathway: Suppression of estrogen signaling reduces proliferation in ER-positive cancer cells .
Pharmacokinetic Profile
-
Metabolism: Hydrolyzed to the active chloride form in physiological conditions.
-
Half-life: Data limited, but in vitro studies suggest rapid clearance due to high reactivity.
Comparison with Analogous Compounds
Table 2: Comparison of Halomethyltriphenylphosphonium Salts
| Compound | X⁻ | Stability | Reactivity | Applications |
|---|---|---|---|---|
| (Fluoromethyl)triphenylphosphonium BF₄⁻ | BF₄⁻ | High | Moderate | Drug synthesis, batteries |
| (Chloromethyl)triphenylphosphonium Cl⁻ | Cl⁻ | Moderate | High | Alkylation reactions |
| Tetraphenylphosphonium BF₄⁻ | BF₄⁻ | Low | Low | Electrolyte additives |
The fluorinated analog exhibits superior electronegativity and thermal stability, enabling applications in harsh environments .
Recent Research Advancements
PET Imaging Probes
Labeling with fluorine-18 enables non-invasive imaging of tumor metabolism, particularly in thyroid and breast cancers . Studies demonstrate high target-to-background ratios in preclinical models.
Green Chemistry Applications
Aqueous-phase fluoroalkylation using this compound reduces reliance on volatile organic solvents, aligning with sustainable synthesis principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume